molecular formula C12H12N2O3S2 B3041959 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid CAS No. 439578-97-9

5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid

Cat. No.: B3041959
CAS No.: 439578-97-9
M. Wt: 296.4 g/mol
InChI Key: PIFLMPUVILEPOT-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.

    Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Benzoic Acid Derivative Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzoic acid derivatives.

Scientific Research Applications

5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylbenzoic Acid: A benzoic acid derivative with different functional groups.

    Thioether Compounds: Compounds with similar thioether linkages.

Uniqueness

5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid is unique due to its combination of a thiazole ring, thioether linkage, and benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-6-3-8(17-2)7(11(15)16)4-9(6)18-10-5-14-12(13)19-10/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLMPUVILEPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
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5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
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5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
Reactant of Route 4
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
Reactant of Route 5
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
Reactant of Route 6
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5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid

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